Cas no 865-47-4 (Potassium t-Butoxide)
Potassium t-Butoxide Chemical and Physical Properties
Names and Identifiers
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- KTB
- Potassium tert-Butoxide
- POTASSIUM t-BUTOXIDE
- Potassium tert-butanolate
- Potassium tert-butoxide, 1.8 M solution in THF, SpcSeal
- Potassium tert-butylate 1M in THF
- potassium,2-methylpropan-2-olate
- 2-methyl-2-propanopotassiumsalt
- 2-Propanol,2-methyl-,potassiumsalt
- Potassium tert-butoxide, 1M solution in tert-butanol, AcroSeal
- Potassium tert-butoxide, in isobutanol
- Potassium tert-butoxide, in isopropanol
- Potassium tert-butoxide, in t-butanol
- Potassium tert-butoxide, in tetrahydrofuran
- Potassium Tertiary Butoxide
- potassium-butoxide
- Tert-butylalcohol,potassiumderivative
- Potassium tert-butylate
- Potassium-2-methylpropan-2-olate solution
- potassium 2-methylpropan-2-olate
- potassium tert butoxide
- potassium-tert-butoxide
- 2-Methyl-2-propanol, potassium salt
- KOtBu
- potassium-t-butoxide
- t-BuOK
- Potassiumtert-butoxide
- potassium t-butanolate
- VR838VHE0V
- potassium 2-methyl-2-propanolate
- potassium tertbutoxide
- 2-Propanol, 2-methyl-, potassium salt (1:1)
- potassium tert.butoxide
- potassium tert.-butoxide
- potassium
- Potassium tert-butoxide solution
- 2-Propanol, 2-methyl-, potassium salt (9CI)
- Potassium tert-butoxide (6CI)
- tert-Butyl alcohol, potassium salt (8CI)
- 2-Methyl-2-propanol potassium salt
- Potassium 1,1-dimethylethoxide
- Potassium tert-butanol
- tert-Butanol potassium salt
- tert-Butoxypotassium
- Potassium tert-butoxide,99%
- POTASSIUM t-BUTOXIDE, 1M in tetrahydrofuran (12-14 wgt%)
- POTASSIUM t-BUTOXIDE, 1.6M in tetrahydrofuran (19-20 wgt%)
- Potassium t-Butoxide
-
- MDL: MFCD00012162
- Inchi: 1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;
- InChI Key: XAEBTCPOZVEMHR-UHFFFAOYSA-N
- SMILES: [K].OC(C)(C)C
- BRN: 3556712
Computed Properties
- Exact Mass: 112.02900
- Monoisotopic Mass: 112.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 29
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.1
Experimental Properties
- Color/Form: White powder
- Density: 0.902 g/mL at 25 °C
- Melting Point: 256-258 °C (dec.) (lit.)
- Boiling Point: 275 ºC
- Flash Point: Fahrenheit: -2.2 ° f
Celsius: -19 ° c - PH: 13 (5g/l, H2O, 20℃)Hydrolysis
- Solubility: Soluble in hexane, toluene, diethyl ether and terahydrofuran.
- Water Partition Coefficient: React
- Stability/Shelf Life: Stable, but reacts violently with water and acids, possibly leading to fire. Incompatible with water, acids, halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, carbon dioxide.
- PSA: 23.06000
- LogP: 1.21540
- Vapor Pressure: 1 mmHg ( 220 °C)
- Sensitiveness: Moisture Sensitive
- Color/Form: 1.0 M in THF
- Solubility: When reacting with water, the solubility in each 100 g solvent at 25~26 OC is as follows
Potassium t-Butoxide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H228,H252,H314
- Warning Statement: P210,P235+P410,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3274 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11-14-35
- Safety Instruction: S16-S26-S36/37/39-S43-S45-S7/9-S8-S43A-S33-S27
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:I
- Risk Phrases:R11; R14; R19; R35
- HazardClass:8 (4.1)
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
Potassium t-Butoxide Customs Data
- HS CODE:29051900
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Potassium t-Butoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816245-2.5kg |
Potassium |
865-47-4 | 98% | 2.5kg |
¥1,180.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816246-2.5kg |
Potassium |
865-47-4 | 95% | 2.5kg |
¥1,152.00 | 2022-09-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0111759435- 100g |
Potassium t-Butoxide |
865-47-4 | 98% | 100g |
¥ 100.0 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156671-5G |
Potassium t-Butoxide |
865-47-4 | 98% | 5g |
¥316.28 | 2025-01-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156671-25G |
Potassium t-Butoxide |
865-47-4 | 98% | 25g |
¥459.74 | 2025-01-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156671-100G |
Potassium t-Butoxide |
865-47-4 | 98% | 100g |
¥656.01 | 2025-01-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156671-500G |
Potassium t-Butoxide |
865-47-4 | 98% | 500g |
¥1567.57 | 2025-01-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 156671-2.5KG |
Potassium t-Butoxide |
865-47-4 | 98% | 2.5kg |
¥5717.47 | 2025-01-07 | |
| TRC | P698456-5ml |
Potassium tert-Butoxide (1.0 M in THF) |
865-47-4 | 5ml |
40.00 | 2021-07-19 | ||
| TRC | P698456-10ml |
Potassium tert-Butoxide (1.0 M in THF) |
865-47-4 | 10ml |
45.00 | 2021-07-19 |
Potassium t-Butoxide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
2.1 -
Production Method 5
2.1 -
Production Method 6
2.1 Catalysts: Acetamide
Production Method 7
2.1 Catalysts: Oxalyl chloride
3.1 -
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 -
Production Method 15
Production Method 16
2.1 -
3.1 -
4.1 -
Production Method 17
2.1 Solvents: Ethanol
3.1 Catalysts: Oxalyl chloride
4.1 -
Production Method 18
2.1 -
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 -
Potassium t-Butoxide Raw materials
Potassium t-Butoxide Preparation Products
Potassium t-Butoxide Suppliers
Potassium t-Butoxide Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Potassium t-Butoxide
Potassium t-Butoxide: A Comprehensive Overview
Potassium t-Butoxide, also known as t-BuOK (with CAS No. 865-47-4), is a highly versatile and widely used organoalkaline compound in the field of organic chemistry. This compound is the potassium salt of tert-butanol, and it is renowned for its strong basicity and nucleophilic properties. Potassium t-Butoxide is commonly employed as a base in various organic reactions, particularly in alkylation, elimination, and substitution reactions. Its ability to deprotonate weak acids and activate carbonyl compounds makes it an essential reagent in many synthetic processes.
Recent advancements in chemical synthesis have further highlighted the importance of t-BuOK in modern organic chemistry. Researchers have explored its role in asymmetric synthesis, where it has been used to induce high enantioselectivity in certain reactions. For instance, studies have demonstrated its effectiveness in the preparation of chiral building blocks, which are critical for drug discovery and development. The use of Potassium t-Butoxide in such contexts underscores its adaptability and significance in cutting-edge chemical research.
One of the key advantages of t-BuOK lies in its ability to function as both a base and a nucleophile. This dual functionality allows it to participate in a wide range of reactions, including the formation of epoxides, the opening of epoxides, and the deprotonation of acidic hydrogens such as those found in alcohols, amines, and carboxylic acids. Its strong basicity also makes it an excellent choice for deprotonating weak acids under mild conditions, which is particularly useful in sensitive or complex reaction systems.
The synthesis of Potassium t-Butoxide typically involves the neutralization of tert-butanol with potassium hydroxide (KOH). This reaction is straightforward and can be carried out under reflux conditions to ensure complete conversion. The resulting product is a white crystalline solid that is highly soluble in polar aprotic solvents such as THF (tetrahydrofuran) and DMF (dimethylformamide). Its solubility properties make it convenient for use in various organic solvents, facilitating its application in both laboratory settings and industrial processes.
In terms of applications, t-BuOK finds extensive use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For example, it has been employed in the preparation of β-lactam antibiotics, where it plays a crucial role in cyclization reactions. Additionally, its use in the synthesis of esters and ethers has been well-documented, showcasing its versatility across different chemical transformations.
Recent studies have also explored the use of Potassium t-Butoxide in sustainable chemical processes. Researchers have investigated its role in catalytic cycles aimed at reducing waste generation and improving atom economy. For instance, its application in tandem catalysis systems has shown promise for achieving multi-step transformations with minimal byproducts. Such developments align with the growing emphasis on green chemistry principles within the scientific community.
Despite its widespread use, handling t-BuOK requires careful consideration due to its strong basicity. It can cause skin irritation or burns upon prolonged exposure, necessitating appropriate protective measures such as gloves and goggles during handling. Storage should be done under dry conditions to prevent moisture absorption, which can lead to degradation or reduced activity.
In conclusion, Potassium t-Butoxide remains an indispensable reagent in organic chemistry due to its unique properties and wide-ranging applications. Its role as both a base and a nucleophile continues to make it a valuable tool for chemists across various disciplines. As research progresses, new applications for t-BuOK are likely to emerge, further cementing its position as a cornerstone reagent in modern chemical synthesis.
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